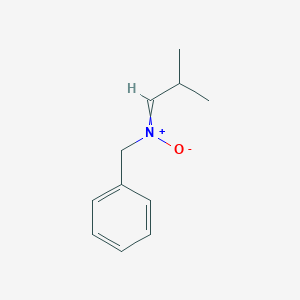![molecular formula C6H10Cl2O2 B14298967 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane CAS No. 112176-30-4](/img/structure/B14298967.png)
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane is an organic compound with the molecular formula C6H10Cl2O2. This compound is characterized by the presence of a dichloroethenyl group attached to a methoxypropane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Métodos De Preparación
The synthesis of 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane typically involves the reaction of 2,2-dichloroethanol with methoxypropane under specific conditions. The reaction is usually catalyzed by an acid to facilitate the formation of the ether linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dichloroethenyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroethenyl group into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane involves its interaction with specific molecular targets. The dichloroethenyl group can undergo various chemical transformations, which can affect the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions are still being studied to fully understand the compound’s effects.
Comparación Con Compuestos Similares
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane can be compared with other similar compounds, such as:
2,2-Dimethoxypropane: This compound is used as a water scavenger in water-sensitive reactions and has a similar methoxypropane backbone.
2-Methoxyethanol: This compound is used as a solvent and has a similar methoxy group but lacks the dichloroethenyl group.
The uniqueness of this compound lies in its dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
112176-30-4 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
2-(2,2-dichloroethenoxymethoxy)propane |
InChI |
InChI=1S/C6H10Cl2O2/c1-5(2)10-4-9-3-6(7)8/h3,5H,4H2,1-2H3 |
Clave InChI |
VYXIDBXHYDIIPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCOC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

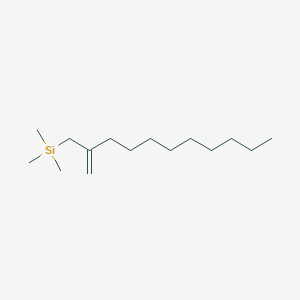
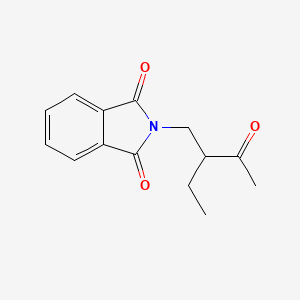
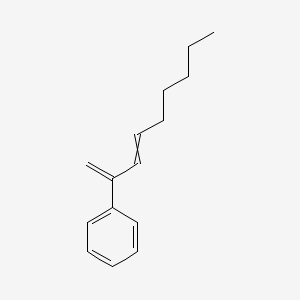

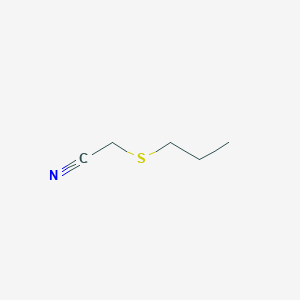
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

